

PXS-4681A: A Comparative Analysis of a Potent VAP-1 Inhibitor

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Compound of Interest

Compound Name: PXS-4681A

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For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and experimental validation of **PXS-4681A** in the context of other Vascular Adhesion Protein-1 (VAP-1) inhibitors.

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), has emerged as a critical therapeutic target in a range of inflammatory and fibrotic diseases. Its dual function as an adhesion molecule for leukocytes and an enzyme producing pro-inflammatory mediators makes it a key player in the inflammatory cascade. **PXS-4681A** is a potent, selective, and irreversible inhibitor of VAP-1 that has demonstrated significant promise in preclinical studies. This guide provides an objective comparison of **PXS-4681A** with other notable VAP-1 inhibitors, supported by available experimental data.

Data Presentation: Quantitative Comparison of VAP-1 Inhibitors

The following tables summarize the available quantitative data for **PXS-4681A** and other VAP-1 inhibitors, facilitating a direct comparison of their biochemical potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical Potency of VAP-1 Inhibitors

Inhibitor	Target	K _i (nM)	k _{inact} (min ⁻¹)	IC ₅₀ (nM)	Species
PXS-4681A	VAP-1/SSAO	37[1][2]	0.26[1][2]	2-9	Human, Rat, Mouse, Rabbit, Dog
BI 1467335 (PXS-4728A)	VAP-1/SSAO	N/A	N/A	N/A	Human
TERN-201	VAP-1/SSAO	N/A	N/A	N/A	Human
ASP8232	VAP-1/SSAO	N/A	N/A	N/A	Human
U-V296	VAP-1/SSAO	N/A	N/A	N/A	Murine
N/A: Data not publicly available in the searched literature.					

Table 2: Selectivity Profile of VAP-1 Inhibitors

Inhibitor	Selectivity vs. MAO-A	Selectivity vs. MAO-B	Other Notable Selectivity
PXS-4681A	High	High	Highly selective against related amine oxidases, ion channels, and 7-TM receptors. [1]
BI 1467335 (PXS-4728A)	High	Lowered selectivity at higher doses, leading to risk of drug interactions.	N/A
TERN-201	>7,000-fold [3] [4]	>7,000-fold [3] [4]	High selectivity for VAP-1. [1] [5] [6]
ASP8232	N/A	N/A	N/A
U-V296	N/A	N/A	N/A
N/A: Data not publicly available in the searched literature.			

Table 3: Summary of Preclinical and Clinical Findings

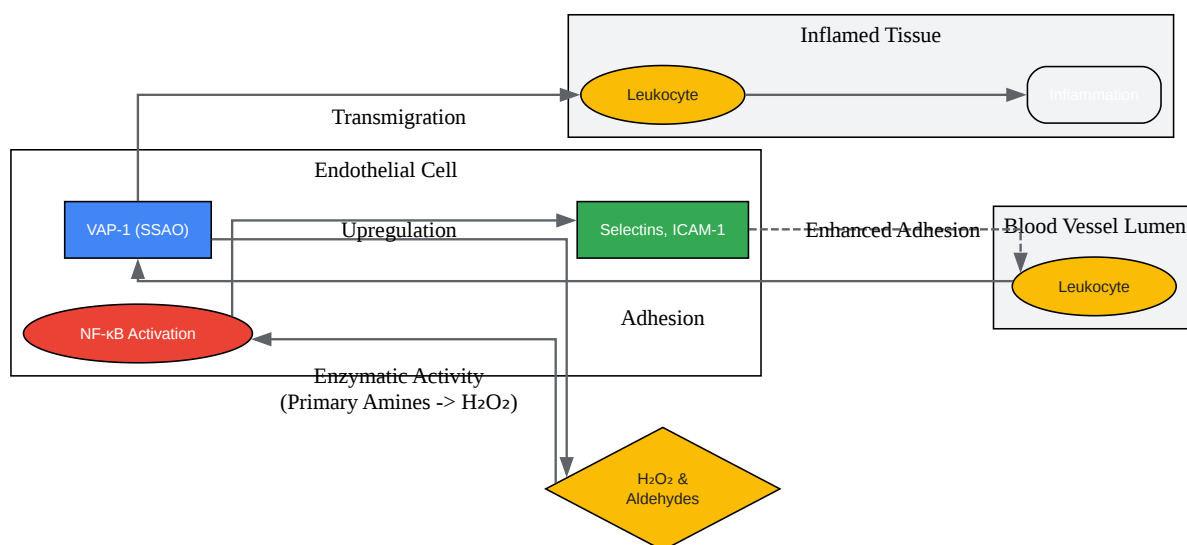
Inhibitor	Key Preclinical Findings	Key Clinical Findings/Status
PXS-4681A	Attenuates neutrophil migration, TNF- α , and IL-6 levels in mouse models of inflammation. [1]	Investigated for promoting recovery of motor functions and habit learning.
BI 1467335 (PXS-4728A)	Reduced inflammation in mouse models.	Phase IIa trials showed target engagement in NASH and diabetic retinopathy, but development was discontinued due to risk of drug-drug interactions. [7] [8] [9]
TERN-201	Dose-dependent reductions in liver inflammation and fibrosis in a rodent model of liver injury. [1] [5] [6]	Phase 1 trial showed it was well-tolerated and achieved near-complete VAP-1 inhibition. [1] Ongoing development for NASH.
ASP8232	N/A	Phase 2 trial showed a significant reduction in albuminuria in patients with diabetic kidney disease. [10]
U-V296	Inhibited tumor growth in murine cancer models by enhancing anti-tumor T-cell responses. [4] [11]	Preclinical stage.
N/A: Data not publicly available in the searched literature.		

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

VAP-1 Signaling Pathway in Inflammation

VAP-1 contributes to inflammation through a dual mechanism. As an adhesion molecule on endothelial cells, it facilitates the tethering and transmigration of leukocytes from the bloodstream into inflamed tissues. Concurrently, its enzymatic (SSAO) activity generates hydrogen peroxide (H_2O_2) and aldehydes from primary amines. These reactive products further promote inflammation by upregulating the expression of other adhesion molecules (e.g., selectins, ICAM-1) and pro-inflammatory cytokines, creating a positive feedback loop that amplifies the inflammatory response.

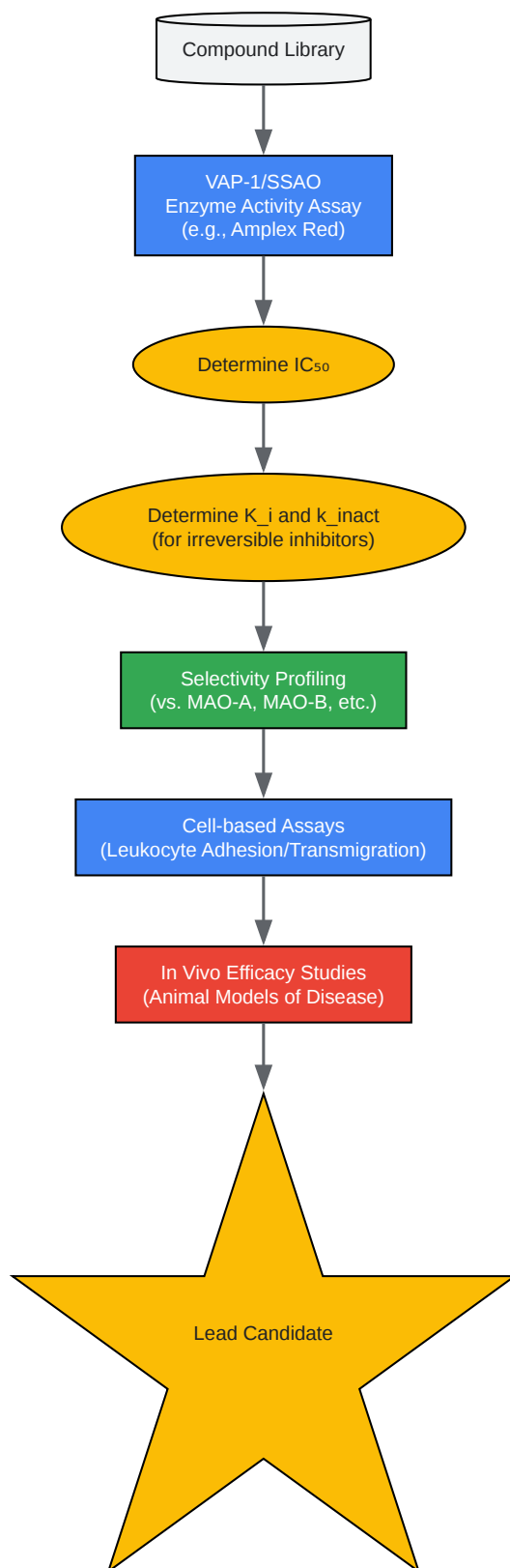


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VAP-1 dual function in inflammation.

Experimental Workflow for VAP-1 Inhibitor Profiling

The evaluation of VAP-1 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. A generalized workflow includes initial screening for enzymatic inhibition, followed by determination of inhibitory constants (K_i , k_{inact}) and selectivity against other amine oxidases. Promising candidates are then advanced to cell-based assays and preclinical animal models of disease.



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